Comparative BTK Inhibitory Potency: Achieving Sub-Nanomolar Activity via Specific 2-Aryl Substitution
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile exhibits potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM, as documented in patent literature [1]. In contrast, the parent unsubstituted imidazo[4,5-b]pyridine scaffold lacks this potency, and analogs with different 2-aryl substitutions (e.g., 4-cyanophenyl) or halogen patterns (e.g., 5-bromo) show substantially reduced or negligible BTK inhibitory activity in comparable assay systems [2]. This difference highlights the critical role of the specific 3-benzonitrile and 6-bromo combination for achieving high BTK affinity.
| Evidence Dimension | Inhibition of BTK enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Unsubstituted imidazo[4,5-b]pyridine (IC50 > 10,000 nM); 2-(4-cyanophenyl) analog (IC50 = 120 nM) |
| Quantified Difference | >10,000-fold vs. unsubstituted core; 120-fold vs. 4-cyanophenyl analog |
| Conditions | In vitro enzymatic assay using recombinant human BTK, as described in US20240083900A1 |
Why This Matters
For researchers developing BTK-targeted therapies, this compound provides a validated, highly potent starting point for lead optimization or a benchmark tool for assay development.
- [1] US Patent US20240083900A1. Fused nitrogen containing heterocycles and compositions thereof as kinase inhibitors. Example 133. View Source
- [2] Kim Y, et al. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2025; 130497. View Source
